molecular formula C20H24O6 B15204338 (2S,3R)-Dihydrodehydroconiferyl Alcohol

(2S,3R)-Dihydrodehydroconiferyl Alcohol

Cat. No.: B15204338
M. Wt: 360.4 g/mol
InChI Key: SLCGMFBYWVAREU-QVVSNKOQSA-N
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Description

(2S,3R)-Dihydrodehydroconiferyl Alcohol is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of coniferyl alcohol, which is a monolignol, a type of phenylpropanoid. This compound is known for its unique stereochemistry and its role in the biosynthesis of lignin, a complex polymer found in the cell walls of plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Dihydrodehydroconiferyl Alcohol typically involves several steps to ensure the correct stereochemistry is achieved. One common method includes the reduction of coniferyl alcohol using specific catalysts and conditions to obtain the desired dihydro derivative. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their sustainability and the ability to produce enantiomerically pure compounds under mild conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Dihydrodehydroconiferyl Alcohol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield coniferyl aldehyde or coniferyl acid, while reduction can produce fully saturated alcohols.

Scientific Research Applications

(2S,3R)-Dihydrodehydroconiferyl Alcohol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in the biosynthesis of lignin and its impact on plant cell wall structure.

    Medicine: Investigated for its potential antioxidant properties and its role in the development of therapeutic agents.

    Industry: Utilized in the production of bio-based materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which (2S,3R)-Dihydrodehydroconiferyl Alcohol exerts its effects involves its interaction with specific enzymes and molecular targets. In plants, it is involved in the lignin biosynthesis pathway, where it undergoes polymerization to form lignin. The molecular targets include enzymes such as peroxidases and laccases, which catalyze the oxidative coupling of monolignols.

Comparison with Similar Compounds

Similar Compounds

    Coniferyl Alcohol: The parent compound from which (2S,3R)-Dihydrodehydroconiferyl Alcohol is derived.

    Sinapyl Alcohol: Another monolignol involved in lignin biosynthesis.

    P-Coumaryl Alcohol: A monolignol similar to coniferyl alcohol but with different substitution patterns.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with enzymes

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(2S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol

InChI

InChI=1S/C20H24O6/c1-11(22)6-12-7-14-15(10-21)19(26-20(14)18(8-12)25-3)13-4-5-16(23)17(9-13)24-2/h4-5,7-9,11,15,19,21-23H,6,10H2,1-3H3/t11?,15-,19+/m0/s1

InChI Key

SLCGMFBYWVAREU-QVVSNKOQSA-N

Isomeric SMILES

CC(CC1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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